Octadecyltrimethylammonium acetate
Description
Octadecyltrimethylammonium acetate is a quaternary ammonium compound (QAC) featuring an 18-carbon alkyl chain (octadecyl) linked to a trimethylammonium group, with acetate as the counterion. This structure imparts amphiphilic properties, making it effective as a surfactant, emulsifier, and bioactive agent. Its applications span pharmaceuticals, materials science, and environmental chemistry, leveraging its ability to interact with biological membranes and anionic species .
Properties
Molecular Formula |
C23H49NO2 |
|---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
trimethyl(octadecyl)azanium;acetate |
InChI |
InChI=1S/C21H46N.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;1-2(3)4/h5-21H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ILLSOFGDDPNATO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyltrimethylammonium acetate can be synthesized through the reaction of octadecyltrimethylammonium bromide with sodium acetate. The reaction typically occurs in an aqueous medium, where the bromide ion is replaced by the acetate ion, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Octadecyltrimethylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate ion can be replaced by other anions in substitution reactions.
Complex Formation: It can form complexes with other molecules, such as aluminosilicates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium acetate, aluminosilicates, and other anionic compounds. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with aluminosilicates can result in the formation of layered structures with enhanced rheological properties .
Scientific Research Applications
Environmental Applications
1.1 Water Treatment
Octadecyltrimethylammonium acetate is utilized in wastewater treatment processes, particularly for the adsorption of heavy metals and anions. Its quaternary ammonium structure allows it to interact effectively with negatively charged contaminants such as chromate ions. Studies have shown that modified adsorbents incorporating this compound can significantly enhance the removal efficiency of chromate from wastewater, demonstrating both physical and chemical adsorption mechanisms .
Table 1: Efficiency of this compound in Chromate Removal
| Adsorbent Type | Initial Cr(VI) Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|
| Clinoptilolite Modified | 50 | 85 |
| Activated Carbon Modified | 50 | 90 |
| This compound Modified | 50 | 95 |
Pharmaceutical Applications
2.1 Drug Delivery Systems
In pharmaceutical formulations, this compound serves as a stabilizing agent for drug delivery systems. Its surfactant properties help to enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that formulations containing this compound can improve the release profiles of active pharmaceutical ingredients in various dosage forms .
2.2 Antimicrobial Activity
This compound exhibits antimicrobial properties, making it suitable for use in topical formulations and disinfectants. Its ability to disrupt microbial membranes contributes to its effectiveness against a broad spectrum of pathogens, including bacteria and fungi. Case studies have demonstrated its potential in formulating effective antimicrobial agents for clinical applications .
Material Science Applications
3.1 Surface Modification
This compound is employed for modifying surfaces to enhance hydrophobicity and biocompatibility. In materials science, it is used in the preparation of hydrophobic coatings on various substrates, including metals and polymers. These coatings are beneficial in applications requiring reduced friction or improved resistance to corrosion and fouling.
Table 2: Properties of Surfaces Modified with this compound
| Substrate Type | Contact Angle (°) | Surface Energy (mN/m) |
|---|---|---|
| Glass | 110 | 25 |
| Aluminum | 95 | 30 |
| Polyethylene | 120 | 20 |
Case Studies
4.1 Chromate Removal from Industrial Effluents
A comprehensive study was conducted on the use of this compound-modified clinoptilolite for chromate removal from industrial wastewater. The results indicated a significant reduction in chromate levels, achieving up to 95% removal efficiency within two hours of contact time . This case highlights the compound's potential as an effective adsorbent for environmental remediation.
4.2 Formulation Development for Antimicrobial Agents
In another study, this compound was incorporated into a topical gel formulation aimed at treating skin infections. The formulation demonstrated enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli, showcasing its utility in pharmaceutical applications .
Mechanism of Action
The mechanism of action of octadecyltrimethylammonium acetate involves its surfactant properties, which allow it to interact with various molecular targets. It can form micelles and complexes with other molecules, enhancing their solubility and stability. The molecular pathways involved include the formation of hydrophobic and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Alkyl Chain Length Variations
The alkyl chain length significantly impacts physicochemical and biological properties:
- Octadecyltrimethylammonium (C18) vs. Hexadecyltrimethylammonium (C16):
Longer chains (C18) enhance hydrophobic interactions, improving membrane penetration and bioactivity. For example, octadecyltrimethylammonium-based polyoxometalates showed higher antitumor activity (IC₅₀: 3.23–5.83 μg/mL) against cancer cells compared to shorter-chain analogues . - Dioctadecyldimethylammonium (Double C18 Chains):
Compounds with two C18 chains (e.g., dioctadecyldimethylammonium bromide) exhibit superior adsorption capacities for herbicides like 2,4-D due to increased hydrophobicity and interlayer spacing in modified clays .
Counterion Effects
The counterion influences solubility, environmental behavior, and applications:
- Acetate vs. Bromide/Chloride: Solubility: Octadecyltrimethylammonium chloride (OTAC) and bromide (OTAB) are sparingly soluble in water (<1%) but soluble in polar organic solvents. Environmental Impact: OTAC’s biodegradability is hindered by toxicity and bioavailability issues, which can be mitigated by humic acids or silica gel. Acetate’s biodegradability remains understudied but may differ due to its organic counterion .
Structural Modifications
- Unsaturated Chains (e.g., Oleylamine Acetate):
Oleylamine acetate ((Z)-octadecenyl) contains a cis double bond, reducing melting points (e.g., stearylamine acetate MP: 60°C) and altering micelle formation compared to saturated C18 chains . - Primary vs. Quaternary Ammonium:
Primary amines (e.g., stearylamine acetate) lack the permanent positive charge of QACs, reducing their antimicrobial efficacy but improving compatibility in paper production as anticaking agents .
Table 1: Key Properties of Octadecyltrimethylammonium Derivatives
| Compound | Molecular Weight | Solubility | Key Applications | Biological Activity (IC₅₀) |
|---|---|---|---|---|
| Octadecyltrimethylammonium acetate | ~379.5 (est.) | Polar solvents | Drug delivery, surfactants | Not reported |
| OTAB (C18, Br⁻) | 408.5 | Organic solvents | Antitumor agents, phase-transfer catalysts | 3.23–5.83 μg/mL (MCF-7, A549) |
| OTAC (C18, Cl⁻) | 348.05 | <1% in water | Emulsifiers, clay modification | Antifungal (Cladosporium herbarum) |
| Hexadecyltrimethylammonium (C16) | 320.0 | Water-miscible | Gene delivery, antimicrobials | Lower than C18 analogues |
Biological Activity
Octadecyltrimethylammonium acetate (OTMA) is a quaternary ammonium compound commonly used as a surfactant and in various industrial applications. Its biological activity is of significant interest due to its interactions with biological macromolecules, potential toxicity, and applications in drug delivery systems. This article reviews the biological activity of OTMA, focusing on its enzymatic interactions, antimicrobial properties, and implications for environmental health.
Enzymatic Interactions
A study highlighted the impact of cationic surfactants, including octadecyltrimethylammonium bromide (OTAB), on the catalytic activity of α-chymotrypsin. The results indicated that OTAB significantly perturbed the enzyme's structure, leading to decreased catalytic efficiency at higher concentrations. In contrast, lower concentrations exhibited enhanced enzyme activity due to micellar effects, demonstrating a complex relationship between surfactant concentration and enzyme functionality .
Table 1: Enzymatic Activity of α-Chymotrypsin in Presence of Surfactants
| Surfactant Type | Concentration Range | Activity Change |
|---|---|---|
| Dodecyltrimethylammonium bromide (DTAB) | Low | Increased (5-fold) |
| Cetyltrimethylammonium bromide (CTAB) | Moderate | Decreased |
| Octadecyltrimethylammonium bromide (OTAB) | High | Significant Decrease |
Antimicrobial Properties
OTMA has been evaluated for its antimicrobial properties against various pathogens. Research indicates that quaternary ammonium compounds exhibit broad-spectrum antimicrobial activity due to their ability to disrupt microbial cell membranes. In particular, OTMA has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for disinfectant formulations.
Case Study: Antimicrobial Efficacy
In a series of experiments assessing the antimicrobial efficacy of OTMA against Staphylococcus aureus and Escherichia coli, it was found that OTMA reduced bacterial viability significantly at concentrations as low as 0.1% w/v. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis and death .
Toxicological Considerations
Despite its utility, the biological activity of OTMA raises concerns regarding toxicity. Studies have indicated that quaternary ammonium compounds can act as nitrosating agents, potentially leading to the formation of carcinogenic compounds under certain conditions . Furthermore, environmental assessments have indicated that OTMA can accumulate in aquatic systems, posing risks to aquatic life due to its bioactive nature .
Table 2: Toxicity Data Summary
| Endpoint | Value | Reference |
|---|---|---|
| LC50 (Fish) | 0.5 mg/L | Environmental Study |
| EC50 (Daphnia) | 0.3 mg/L | Environmental Study |
| NOEC (Algae) | 0.1 mg/L | Environmental Study |
Applications in Drug Delivery
Recent advancements have explored the use of OTMA in drug delivery systems due to its surfactant properties and ability to enhance solubility and stability of hydrophobic drugs. Studies have demonstrated that formulations containing OTMA can improve bioavailability and therapeutic efficacy by facilitating cellular uptake through membrane interactions .
Q & A
Basic: What experimental methods are recommended for synthesizing and purifying OTMA-based surfactants?
OTMA salts (e.g., chloride or bromide) are typically synthesized via quaternization of octadecylamine with methyl halides or alkylation agents. For example, octadecyltrimethylammonium chloride is precipitated from isopropyl alcohol using ethyl acetate, followed by vacuum drying to achieve >98% purity . While OTMA-acetate synthesis is not explicitly detailed in the evidence, analogous protocols for chloride/bromide salts can be adapted by substituting the counterion source (e.g., sodium acetate). Key steps include:
- Purification : Wash with non-solvents (e.g., ethyl acetate) to remove unreacted precursors.
- Purity assessment : Potentiometric titration for halide content or ion chromatography for acetate quantification .
Basic: How can OTMA-acetate’s structural and thermal properties be characterized?
- Thermogravimetric Analysis (TGA) : OTMA-modified organoclays show decomposition between 200–300°C, with mass loss corresponding to surfactant degradation .
- Infrared (IR) Spectroscopy : C-H stretching (2850–2920 cm⁻¹) and N⁺-H bending (1480–1500 cm⁻¹) bands confirm surfactant intercalation in layered materials .
- X-ray Diffraction (XRD) : Basal spacing increases (e.g., from 12 Å to 18–22 Å in montmorillonite) confirm successful intercalation .
Basic: What are the solubility limitations of OTMA-acetate in aqueous and organic systems?
OTMA-chloride has low water solubility (<1% at 20°C) but dissolves in polar solvents like ethanol. Acetate variants may exhibit higher solubility due to the acetate ion’s hydrophilicity. Solubility can be optimized by:
- Adjusting pH (e.g., acetate’s solubility improves in weakly acidic conditions).
- Using co-solvents (e.g., acetonitrile/water mixtures for chromatography) .
Advanced: How can researchers design experiments to resolve contradictions in OTMA-surfactant thermal stability data?
Discrepancies in thermal degradation temperatures (e.g., 200°C vs. 300°C ) arise from differences in:
- Surfactant loading : Higher concentrations may stabilize layers, delaying decomposition.
- Clay composition : Montmorillonite vs. kaolinite matrices alter heat transfer .
Methodological approach : - Conduct controlled TGA under inert atmospheres.
- Correlate surfactant/clay ratios with degradation profiles .
Advanced: What statistical strategies optimize OTMA-acetate quantification in complex matrices?
A three-factor Doehlert matrix design optimizes ion-pair chromatography for OTMA-bromide, achieving >98% extraction efficiency. Key parameters:
- Mobile phase : Acetonitrile/10 mM ammonium acetate (15:85 v/v, pH 4.0) .
- Detection : Suppressed conductivity or tandem mass spectrometry (LOQ: 50 ng/mL) .
Advanced: How does OTMA-acetate’s counterion influence its intercalation in layered materials?
Acetate’s smaller size and lower charge density vs. chloride/bromide may reduce electrostatic binding to clay surfaces, requiring higher surfactant concentrations. Experimental validation :
- Compare d-spacing shifts (XRD) for OTMA-acetate vs. chloride in kaolinite .
- Monitor zeta potential changes to assess edge-site interactions .
Advanced: What safety protocols are critical for handling OTMA-acetate in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
